REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[NH:7]1[CH:11]=[CH:10][N:9]=[N:8]1.CN(C=O)C.Cl[C:18]1[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][N:19]=1>O>[N:7]1[N:8]([C:18]2[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][N:19]=2)[N:9]=[CH:10][CH:11]=1.[N:7]1([C:18]2[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][N:19]=2)[CH:11]=[CH:10][N:9]=[N:8]1 |f:0.1.2|
|
Name
|
Cesium carbonate
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 180° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the tube was sealed
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The resultant was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:3 to 0:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N(N=CC1)C1=NC=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.7 mg |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NC=C1)C1=NC=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.1 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[NH:7]1[CH:11]=[CH:10][N:9]=[N:8]1.CN(C=O)C.Cl[C:18]1[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][N:19]=1>O>[N:7]1[N:8]([C:18]2[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][N:19]=2)[N:9]=[CH:10][CH:11]=1.[N:7]1([C:18]2[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][N:19]=2)[CH:11]=[CH:10][N:9]=[N:8]1 |f:0.1.2|
|
Name
|
Cesium carbonate
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 180° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the tube was sealed
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The resultant was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:3 to 0:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N(N=CC1)C1=NC=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.7 mg |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NC=C1)C1=NC=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.1 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |